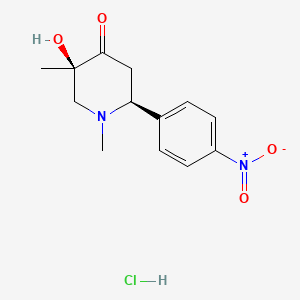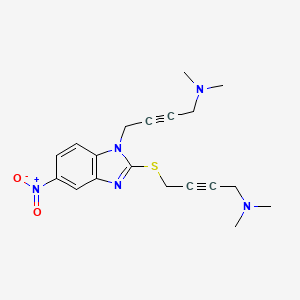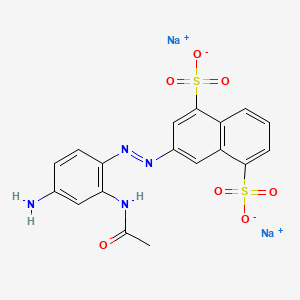
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process. The starting materials include naphthalene-1,5-disulphonic acid and 2-(acetylamino)-4-aminophenyl. The key steps in the synthesis are:
Diazotization: The amino group of 2-(acetylamino)-4-aminophenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to form the azo compound.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines such as 2-(acetylamino)-4-aminophenyl and naphthalene-1,5-disulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which is responsible for its color properties. The azo bond can interact with various molecular targets, leading to changes in color under different conditions. In biological systems, the compound can bind to specific proteins or cellular components, aiding in visualization and analysis.
Comparison with Similar Compounds
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,3-disulphonate: Similar in structure but with different substitution patterns on the aromatic rings.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)benzene-1,5-disulphonate: Another azo dye with a different aromatic backbone.
Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-2,7-disulphonate: Differing in the position of the sulfonate groups on the naphthalene ring.
These compounds share similar applications but differ in their specific properties and reactivity, making this compound unique in its own right.
Properties
CAS No. |
60958-45-4 |
|---|---|
Molecular Formula |
C18H14N4Na2O7S2 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
disodium;3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H16N4O7S2.2Na/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26;;/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
OLHWVFPCEKQFCE-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


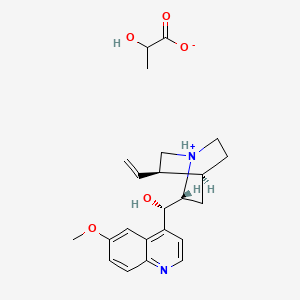

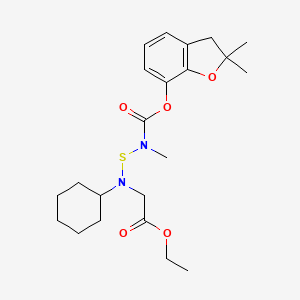
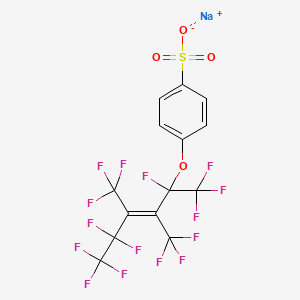
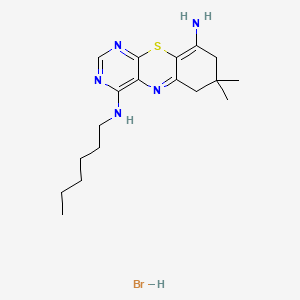

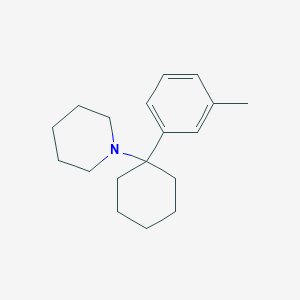
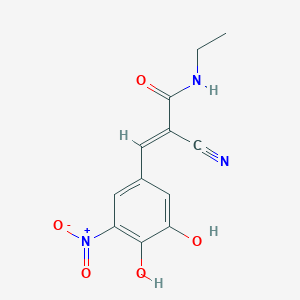
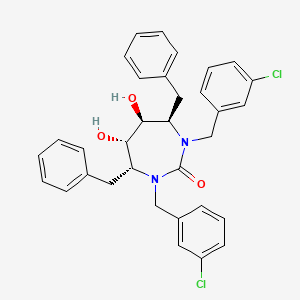
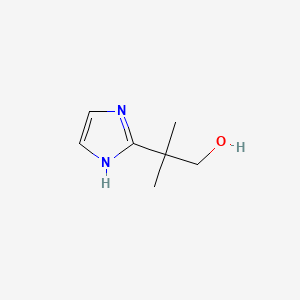
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
